molecular formula C10H16O3 B1652563 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one CAS No. 14782-52-6

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one

Cat. No. B1652563
CAS RN: 14782-52-6
M. Wt: 184.23 g/mol
InChI Key: NTXPNZZGKQFVJR-UHFFFAOYSA-N
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Description

“6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one” is a chemical compound with the CAS Number: 14782-52-6 . It has a molecular weight of 184.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one” is 1S/C10H16O3/c1-9(2)8(11)4-3-5-10(9)12-6-7-13-10/h3-7H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one” is a liquid at room temperature . More detailed physical and chemical properties may be available from specialized databases or scientific literature.

Safety and Hazards

The compound has been classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)8(11)4-3-5-10(9)12-6-7-13-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXPNZZGKQFVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCCC12OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451232
Record name 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one

CAS RN

14782-52-6
Record name 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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